Potency Advantage Over Parent Compound Honokiol Against MRSA
Antibacterial agent 28 (compound 5i) demonstrates significantly greater antibacterial potency against MRSA compared to its natural precursor honokiol. While honokiol exhibits an MIC of 16 μg/mL against MRSA, Antibacterial agent 28 achieves an MIC range of 0.5–2 μg/mL, representing an 8- to 32-fold improvement in potency [1][2]. This differential is critical for selection in lead optimization programs targeting resistant Gram-positive pathogens.
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.5–2 μg/mL (against MRSA clinical isolates) |
| Comparator Or Baseline | Honokiol: 16 μg/mL |
| Quantified Difference | 8- to 32-fold improvement (lower MIC) |
| Conditions | Broth microdilution assay against MRSA strains |
Why This Matters
The substantial increase in potency over the parent compound validates the chemical modification strategy and justifies the selection of Antibacterial agent 28 over natural honokiol for anti-MRSA research.
- [1] Guo Y, Hou E, Wen T, Yan X, Han M, Bai LP, Fu X, Liu J, Qin S. Development of Membrane-Active Honokiol/Magnolol Amphiphiles as Potent Antibacterial Agents against Methicillin-Resistant Staphylococcus aureus (MRSA). J Med Chem. 2021 Sep 9;64(17):12903-12916. doi: 10.1021/acs.jmedchem.1c01073. PMID: 34432450. View Source
- [2] Yi S, et al. Honokiol-loaded nanoparticles for targeted bacterial ... PMC. 2025. PMID: unavailable. View Source
